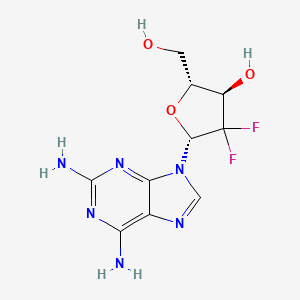
Adenosine, 2-amino-2'-deoxy-2',2'-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 2-amino-2’-deoxy-2’,2’-difluoro- is a modified nucleoside analog It is structurally similar to adenosine but features modifications at the 2’ position of the ribose sugar, where two fluorine atoms replace the hydrogen atoms, and an amino group is added
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, 2-amino-2’-deoxy-2’,2’-difluoro- typically involves the fluorination of a suitable precursor, such as 2’-deoxyadenosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds as follows:
Starting Material: 2’-deoxyadenosine
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST)
Reaction Conditions: Anhydrous solvent, typically dichloromethane, at low temperatures (0-5°C)
Product: Adenosine, 2-amino-2’-deoxy-2’,2’-difluoro-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, 2-amino-2’-deoxy-2’,2’-difluoro- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of thiol or amine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
Adenosine, 2-amino-2’-deoxy-2’,2’-difluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of adenosine, 2-amino-2’-deoxy-2’,2’-difluoro- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound can act as a chain terminator during DNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. It targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-2’,2’-difluorocytidine: Another nucleoside analog with similar modifications.
2’-Deoxy-2’,2’-difluorouridine: A fluorinated analog of uridine.
2’-Deoxy-2’,2’-difluoroguanosine: A fluorinated analog of guanosine.
Uniqueness
Adenosine, 2-amino-2’-deoxy-2’,2’-difluoro- is unique due to its specific modifications, which confer distinct biochemical properties. The presence of fluorine atoms enhances its stability and resistance to enzymatic degradation, making it a valuable tool in medicinal chemistry and molecular biology research.
Propriétés
Formule moléculaire |
C10H12F2N6O3 |
|---|---|
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
(2R,3R,5R)-5-(2,6-diaminopurin-9-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12F2N6O3/c11-10(12)5(20)3(1-19)21-8(10)18-2-15-4-6(13)16-9(14)17-7(4)18/h2-3,5,8,19-20H,1H2,(H4,13,14,16,17)/t3-,5-,8-/m1/s1 |
Clé InChI |
MQNXBBSVJDKZGZ-TWOGKDBTSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(F)F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


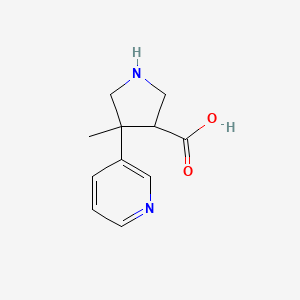

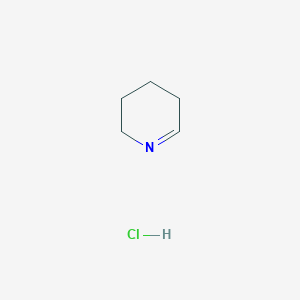
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)

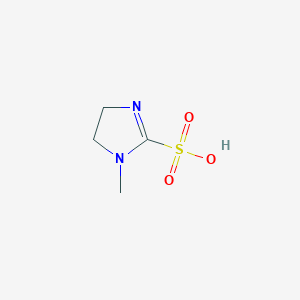
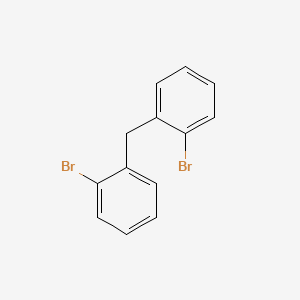
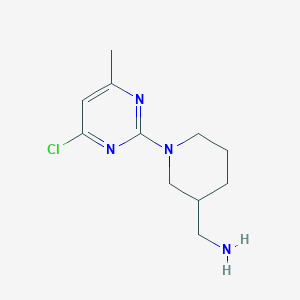
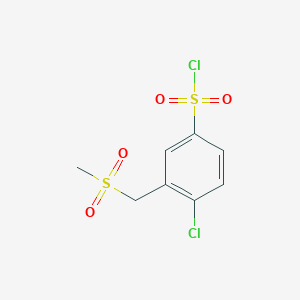
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)
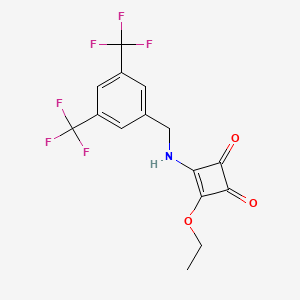
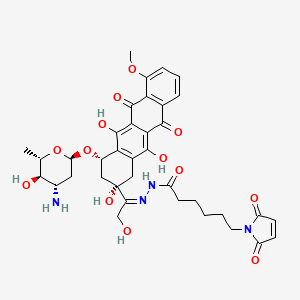

![tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B12829399.png)
